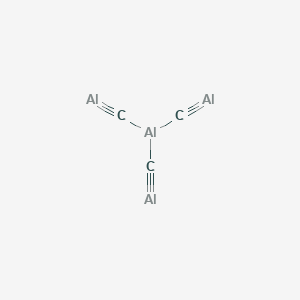
Tris(alumanylidynemethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(alumanylidynemethyl)alumane is a unique organoaluminum compound characterized by its complex structure and significant reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(alumanylidynemethyl)alumane typically involves the reaction of aluminum trichloride with lithium dimethylamide. The process is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:
AlCl3+3LiNMe2→Al(NMe2)3+3LiCl
Industrial Production Methods: On an industrial scale, the production of this compound requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of air and moisture. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(alumanylidynemethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The compound can participate in substitution reactions where the dimethylamino groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used to replace the dimethylamino groups.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Various substituted aluminum compounds depending on the reagents used.
Scientific Research Applications
Tris(alumanylidynemethyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoaluminum compounds and as a catalyst in polymerization reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which Tris(alumanylidynemethyl)alumane exerts its effects involves the interaction of its aluminum centers with various substrates. The aluminum atoms act as Lewis acids, facilitating the formation of new bonds and the activation of substrates. This reactivity is crucial in catalysis and the formation of complex molecular structures.
Comparison with Similar Compounds
Tris(dimethylamino)aluminum: Similar in structure but with different reactivity and applications.
Aluminum trichloride: A simpler aluminum compound with broader industrial applications.
Aluminum isopropoxide: Used in organic synthesis and as a catalyst in various reactions.
Uniqueness: Tris(alumanylidynemethyl)alumane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in specialized applications in chemistry and materials science.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tris(alumanylidynemethyl)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C.4Al |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVCGVPGBKGDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#[Al])[Al](C#[Al])C#[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Al4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














